molecular formula C22H19N5O3S B14967117 2-(4-(1-(Benzo[d]thiazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy)acetamide

2-(4-(1-(Benzo[d]thiazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy)acetamide

Cat. No.: B14967117
M. Wt: 433.5 g/mol
InChI Key: ALNCADGPYJZXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[4-[1-(1,3-benzothiazol-2-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy]acetamide

InChI

InChI=1S/C22H19N5O3S/c1-12-20-15(13-6-8-14(9-7-13)30-11-18(23)28)10-19(29)25-21(20)27(26-12)22-24-16-4-2-3-5-17(16)31-22/h2-9,15H,10-11H2,1H3,(H2,23,28)(H,25,29)

InChI Key

ALNCADGPYJZXSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC(=O)N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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